

Technical Guide: Spectroscopic Characterization of Phenyltrimethylammonium Methosulfate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>Phenyltrimethylammonium methosulfate</i>
CAS No.:	<i>28001-58-3</i>
Cat. No.:	<i>B1599949</i>

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Chemical Identity & Structural Overview

Compound: **Phenyltrimethylammonium methosulfate** CAS Registry Number: 4253-34-5 (often associated with the cation/salt complex) or 28001-58-3 (specific salt registry). Molecular Formula:

Molecular Weight: 247.31 g/mol

This compound is an ionic salt consisting of two distinct species:

- Cation: Phenyltrimethylammonium (), MW: 136.21
- Anion: Methosulfate (Methyl sulfate) (), MW: 111.10[1]

Accurate characterization requires resolving the signals from both the aromatic cationic core and the aliphatic anionic counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6][7][8] Experimental Protocol

- Solvent Selection: DMSO-

is the preferred solvent for routine analysis due to its ability to dissolve the salt completely and prevent rapid proton exchange.

is a viable alternative but may shift the water peak into the region of interest for the methosulfate methyl group.

- Concentration: Prepare a 10-15 mg/mL solution to ensure adequate signal-to-noise ratio for acquisition.
- Reference: Calibrate to residual DMSO pentet at 2.50 ppm () and 39.5 ppm ().

NMR Data (400 MHz, DMSO-)

The proton spectrum is characterized by the sharp singlet of the quaternary ammonium methyls and the distinct singlet of the methosulfate anion.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Moiety
3.38	Singlet (s)	3H		Methosulfate Anion
3.62	Singlet (s)	9H		Cation (Trimethyl)
7.55 – 7.65	Multiplet (m)	2H	Ar-H (Meta)	Phenyl Ring
7.65 – 7.72	Multiplet (m)	1H	Ar-H (Para)	Phenyl Ring
7.95 – 8.05	Doublet (d)	2H	Ar-H (Ortho)	Phenyl Ring

Technical Insight:

- Differentiation: The signal (3.62 ppm) is deshielded by the positive charge on the nitrogen. The signal (3.38 ppm) appears slightly upfield relative to the ammonium methyls but is distinct.
- Aromatic Region: The positive charge on the nitrogen exerts a strong electron-withdrawing inductive effect (-I), significantly deshielding the ortho protons (~8.0 ppm) compared to neutral aniline derivatives.

NMR Data (100 MHz, DMSO-)

Shift (, ppm)	Assignment	Structural Moiety
53.5		Methosulfate Anion
56.8		Cation (Trimethyl)
120.5	Ar-C (Ortho)	Phenyl Ring
130.4	Ar-C (Meta)	Phenyl Ring
131.2	Ar-C (Para)	Phenyl Ring
147.5	Ar-C (Ipso)	Quaternary C-N

Infrared (IR) Spectroscopy[9][10]

Experimental Protocol

- Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid hygroscopic water absorption, which interferes with the sulfate region.
- Resolution: 4 cm

Key Absorption Bands[8][10][11]

The IR spectrum is dominated by the strong sulfonyl stretches of the anion, which can obscure the fingerprint region.

Wavenumber (cm)	Intensity	Vibrational Mode	Functional Group
3020 - 3060	Weak	C-H Stretch ()	Aromatic Ring
2950 - 2990	Medium	C-H Stretch ()	Methyl Groups ()
1480, 1590	Medium	C=C Ring Stretch	Aromatic Framework
1200 - 1250	Very Strong	S=O Asymmetric Stretch	Methosulfate Anion
1010 - 1060	Strong	S=O Symmetric Stretch	Methosulfate Anion
750 - 780	Strong	S-O-C Stretch	Methosulfate Ester Linkage
690, 750	Strong	C-H Out-of-Plane Bend	Monosubstituted Benzene

Mass Spectrometry (MS)[6]

Experimental Protocol

- Ionization: Electrospray Ionization (ESI) is the gold standard for this salt.
 - Positive Mode (ESI+): Detects the intact cation.
 - Negative Mode (ESI-): Detects the intact anion.
- Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

Mass Spectral Data[6][9][11][12][13][14][15]

Ionization Mode	m/z (Observed)	Species	Formula
ESI (+)	136.1	Molecular Cation ()	
ESI (-)	111.0	Molecular Anion ()	

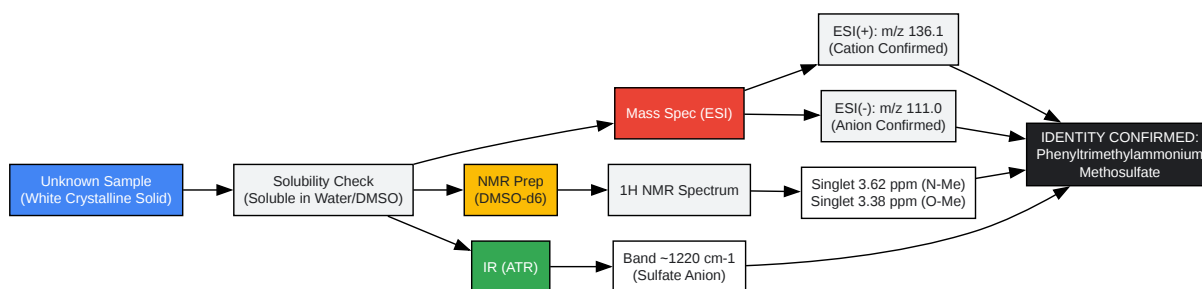
Fragmentation Pathway (MS/MS of m/z 136.1)

Upon collision-induced dissociation (CID), the cation typically undergoes dealkylation or radical loss.

- Precursor: m/z 136.1 ()
- Primary Fragment: m/z 121.1
 - Mechanism:[\[2\]](#)[\[3\]](#) Homolytic cleavage/loss of a methyl radical (, 15 Da) is less common in closed-shell cations but observed in high-energy CID.
 - Alternative (Neutral Loss): Loss of Methanol or rearrangement depending on collision energy.
- Secondary Fragment: m/z 77.0 ()
 - Mechanism:[\[2\]](#)[\[3\]](#) Loss of trimethylamine neutral (, 59 Da).

Visual Analysis Workflow

The following diagram illustrates the logical flow for confirming the identity of **Phenyltrimethylammonium methosulfate** using the multi-modal data described above.



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Caption: Integrated analytical workflow for the structural validation of **Phenyltrimethylammonium methosulfate**.

Quality Control & Impurity Profile

When analyzing commercial samples, researchers should be vigilant for common impurities arising from hydrolysis or incomplete synthesis:

- Dimethylaniline: Detected by NMR (Singlet ~2.9 ppm).
- Methanol: Hydrolysis product of the methosulfate; Singlet at 3.16 ppm (in DMSO-) and broad OH peak.
- Methyl Sulfate Acid (H-OSO₃Me): pH sensitive shift in the anion signal.

References

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Sources

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- 6. NP-MRD: 1H NMR Spectrum (1D, 200 MHz, DMSO-d₆ at 25C, simulated) (NP0024460) [np-mrd.org]
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